3-(2,5-Difluorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,5-Difluorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization. One efficient method involves the reaction of 2,5-difluoroaniline with carbon disulfide in the presence of potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with hydrazine hydrate to form the triazole ring, followed by cyclization with 3,4-dimethoxybenzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazolothiadiazole derivatives.
Scientific Research Applications
3-(2,5-Difluorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, leading to the modulation of signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Difluorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(2,5-Difluorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 3-(2,5-Difluorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C17H12F2N4O2S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H12F2N4O2S/c1-24-13-6-3-9(7-14(13)25-2)16-22-23-15(20-21-17(23)26-16)11-8-10(18)4-5-12(11)19/h3-8H,1-2H3 |
InChI Key |
HWRZTHZZMOWYJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F)OC |
Origin of Product |
United States |
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